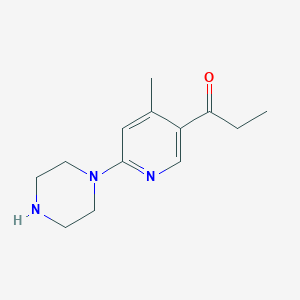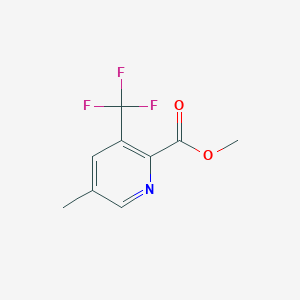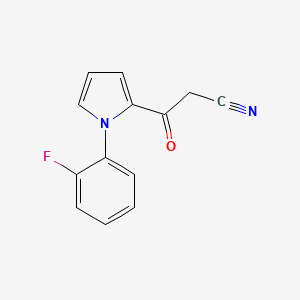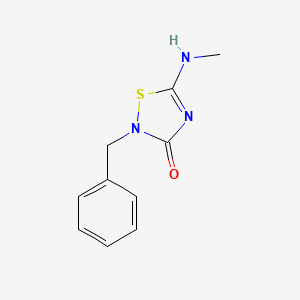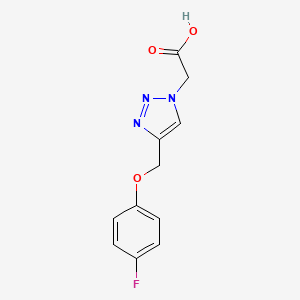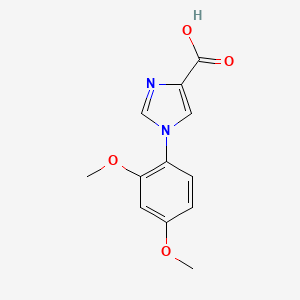
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with the molecular formula C13H13NO2. This compound is notable for its unique structure, which includes a tetrahydropyran ring fused with a benzoyl group and a carbonitrile group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This reaction involves the use of aldehydes, malononitrile, and 1,3-diketones under basic conditions, often catalyzed by triethanolamine. The reaction is carried out at room temperature and results in high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in various chemical reactions. The benzoyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile: Unique due to its combination of a tetrahydropyran ring, benzoyl group, and carbonitrile group.
4-Benzoyltetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Benzoyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a carbonitrile group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-benzoyloxane-4-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-10-13(6-8-16-9-7-13)12(15)11-4-2-1-3-5-11/h1-5H,6-9H2 |
InChI Key |
HSLNJNUMONMODP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

